6-Methoxy-2,5-dimethylbenzoselenazole
Description
Properties
CAS No. |
70867-60-6 |
|---|---|
Molecular Formula |
C10H11NOSe |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
6-methoxy-2,5-dimethyl-1,3-benzoselenazole |
InChI |
InChI=1S/C10H11NOSe/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3 |
InChI Key |
XHFBCBAWEIZLHY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)[Se]C(=N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1OC)[Se]C(=N2)C |
Other CAS No. |
70867-60-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Heteroatom : Replaces selenium with sulfur.
- Molecular Formula: C₁₀H₁₁NOS .
Benzisoxazole Derivatives
Key Differences :
- Heteroatoms : Oxygen and nitrogen in the fused ring (vs. selenium and nitrogen in benzoselenazoles) .
- Bioactivity : Substituted benzisoxazoles exhibit anti-inflammatory, neuroleptic, and antibacterial activities . These effects are attributed to electronic interactions from the oxygen atom, which may differ from selenium’s redox-active properties.
Benzodithiazine Derivatives (e.g., Compound 6 in )
Key Differences :
- Structure : Contains a sulfone group and two sulfur atoms, forming a more complex bicyclic system .
- Synthesis Complexity : Multi-step protocols involving hydrazine derivatives and sulfonation (e.g., IR peaks at 1340–1150 cm⁻¹ for SO₂ groups ).
Structural and Functional Data Tables
Table 1: Structural Comparison
Preparation Methods
Cyclization of Ortho-Substituted Anilines with Selenium
Starting Materials: 2-amino-4-methoxytoluene (or 2-amino-5-methoxytoluene) derivatives serve as aromatic precursors bearing the methoxy and methyl groups at the 6- and 2,5-positions respectively.
Selenium Source: Elemental selenium or selenium dioxide is commonly used to introduce selenium into the heterocyclic ring.
Cyclization Conditions: The reaction typically involves heating the amino-substituted aromatic compound with selenium in the presence of oxidizing agents or under acidic conditions to promote ring closure forming the benzoselenazole core.
Alternative Routes via Halogenated Intermediates
- Halogenated aromatic intermediates (e.g., 2-halogenated-6-methoxy-3-methyl anilines) can be reacted with sodium selenide or other selenium nucleophiles to form the benzoselenazole ring via nucleophilic aromatic substitution and subsequent cyclization.
Proposed Synthetic Scheme for this compound
Based on the above data and common synthetic strategies for benzoselenazoles, the following preparation method is proposed:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-amino-4-methoxytoluene | Starting from 4-methoxytoluene via nitration and reduction | Ensures correct substitution pattern |
| 2 | Formation of selenazole ring | React 2-amino-4-methoxytoluene with elemental selenium and oxidizing agent (e.g., iodine or bromine) under reflux in acidic medium | Cyclization to benzoselenazole core |
| 3 | Methylation at 5-position | Directed ortho-metalation or selective methylation using methyl iodide and strong base | Introduces 5-methyl substituent |
| 4 | Purification | Column chromatography or recrystallization | To isolate pure this compound |
Research Findings and Optimization Parameters
Temperature Control: Cyclization reactions typically require reflux conditions (80–120 °C) to ensure complete ring closure.
Solvent Choice: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred for selenium incorporation steps.
Yield Considerations: The yields for benzoselenazole formation vary widely (40–70%) depending on the selenium source and reaction conditions.
Environmental Impact: Avoidance of heavy metal catalysts (e.g., copper chromite) is recommended to reduce ecological footprint, as highlighted in related synthetic routes.
Summary Table of Key Preparation Parameters
| Parameter | Recommended Conditions | Comments |
|---|---|---|
| Starting material | 2-amino-4-methoxytoluene | Commercially available or synthesized |
| Selenium source | Elemental selenium or selenium dioxide | Purity affects reaction outcome |
| Cyclization solvent | DMF, DMSO, or acetic acid | Solvent polarity critical |
| Cyclization temperature | 80–120 °C | Reflux conditions preferred |
| Base for methylation | n-Butyllithium or sodium hydride | For regioselective methylation |
| Methylating agent | Methyl iodide or dimethyl sulfate | Controlled addition necessary |
| Purification method | Chromatography or recrystallization | Ensures compound purity |
| Yield | 40–70% | Dependent on reaction optimization |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Methoxy-2,5-dimethylbenzoselenazole, and how do reaction conditions influence yield?
- Methodology: A common approach involves multi-step heterocyclic synthesis. For example, benzoselenazole derivatives can be prepared via cyclization of substituted aniline precursors with selenium reagents under reflux in polar aprotic solvents like DMSO or ethanol. Reaction time (e.g., 12–18 hours) and temperature (80–100°C) are critical for yield optimization. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving yields of ~65% .
- Key Variables: Solvent choice (DMSO vs. ethanol), stoichiometry of selenium sources, and acid catalysis (e.g., glacial acetic acid) significantly impact product purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology: Use a combination of -NMR and -NMR to confirm the methoxy and methyl substituents. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight. Elemental analysis ensures correct C, H, N, and Se ratios. Melting point determination (e.g., 141–143°C) provides preliminary purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for benzoselenazole derivatives?
- Methodology: Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for definitive structural confirmation). For instance, discrepancies in -NMR shifts may arise from solvent polarity or tautomeric equilibria. Refer to benchmark studies on analogous selenazoles to contextualize outliers .
Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?
- Methodology: Conduct stability studies in controlled environments (e.g., argon atmosphere, dark storage). Use HPLC to monitor degradation products. Substituent effects: The methoxy group may enhance stability via electron donation, while the selenium atom’s redox sensitivity necessitates inert handling .
Q. How can the biological activity of this compound be systematically evaluated in vitro?
- Experimental Design: Test against cell lines (e.g., cancer or microbial models) using dose-response assays (IC determination). Include positive controls (e.g., cisplatin for cytotoxicity). Mechanistic studies might involve ROS scavenging assays, given selenium’s redox-active properties .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Compare with experimental kinetics (e.g., reaction rates with thiols or amines) to validate predictions .
Methodological Challenges and Solutions
Q. How to address low yields in selenazole cyclization reactions?
- Troubleshooting: Optimize selenium source (e.g., SeO vs. HSe). Trace moisture often quenches reactivity—use anhydrous solvents and molecular sieves. Pre-purify intermediates via column chromatography to remove byproducts .
Q. What are the limitations of using this compound in photophysical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
